

Efficacy and Safety Profile of Vicriviroc (ACTG 5211)

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Compound Focus: Vicriviroc

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Evaluation Aspect	Placebo	Vicriviroc 5 mg	Vicriviroc 10 mg	Vicriviroc 15 mg
Virologic Failure by Week 48	24/28 (86%) [1]	12/30 (40%) [1]	8/30 (27%) [1]	10/30 (33%) [1]
Mean HIV-1 RNA Change from Baseline (log10 copies/mL)	-0.29 (Week 24) [2]	-1.51 (Week 24) [2]	-1.86 (Week 24) [2]	-1.68 (Week 24) [2]
CD4+ Cell Count Increase (cells/mm³)	Information missing	Information missing	+130 (Week 48) [3]	+96 (Week 48) [3]
Malignancies (within initial 48 weeks)	2 cases (Squamous cell carcinoma) [3]	Part of combined VCV group: 6 cases [3]	Part of combined VCV group: 6 cases [3]	Part of combined VCV group: 6 cases [3]
Effect on Peripheral Neuropathy	Reference group [2]	No statistically significant difference from placebo (OR=1.52; p=0.39) [2]	No statistically significant difference from placebo	No statistically significant difference from placebo

Evaluation Aspect	Placebo	Vicriviroc 5 mg	Vicriviroc 10 mg	Vicriviroc 15 mg
			(OR=1.52; p=0.39) [2]	(OR=1.52; p=0.39) [2]

Experimental Protocol & Key Findings

For researchers, understanding the trial's methodology and deeper scientific findings is crucial.

Study Design (ACTG 5211)

This was a **phase II, double-blind, randomized, placebo-controlled trial** designed to evaluate the safety and efficacy of **vicriviroc** in treatment-experienced patients [2] [1].

- **Participants:** 118 HIV-1-infected adults with R5-tropic virus who were failing a ritonavir-containing antiretroviral regimen [2] [1].
- **Intervention:** Patients were randomized to receive once-daily **vicriviroc** (5, 10, or 15 mg) or a placebo, added to their failing regimen. After 14 days, the background antiretroviral therapy was optimized based on resistance testing, and patients continued the study treatment for 48 weeks [2] [3].
- **Primary Endpoints:** Short-term antiviral activity (change in HIV-1 RNA at Day 14) and long-term safety and efficacy through 48 weeks [2] [1].

The Critical Role of Tropism Testing

A key scientific finding from a reanalysis of A5211 was that the efficacy of CCR5 antagonists is highly dependent on the sensitivity of the tropism assay used for patient screening [4].

- When the more sensitive "enhanced Trofile assay" was used to retroactively test screening samples, it was found that **22% of participants originally classified as having R5 virus actually had dual/mixed-tropic (DM) virus** [4].
- **Vicriviroc was markedly less effective in these patients with DM virus.** At week 24, the mean reduction in HIV-1 RNA was -1.91 log₁₀ copies/mL in the true R5 group versus only -0.57 log₁₀ copies/mL in the DM group (p<0.001) [4].
- This finding underscored that highly sensitive tropism assays are essential for identifying the patient population most likely to benefit from CCR5 antagonist therapy.

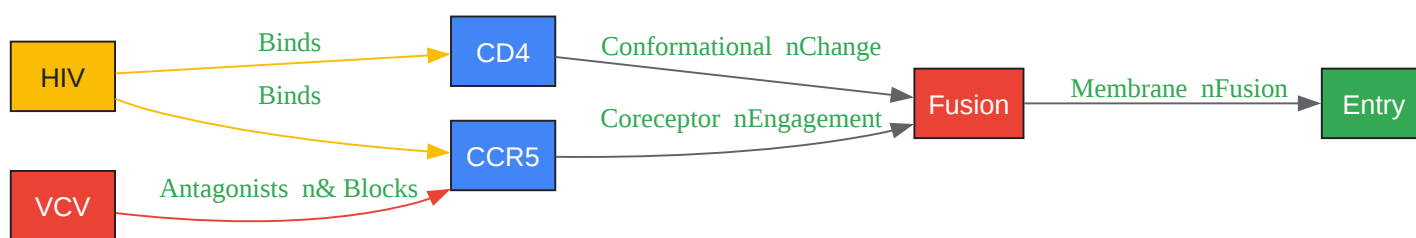
Pharmacokinetic/Pharmacodynamic Relationship

A PK/PD sub-study established a clear exposure-response relationship for **vicriviroc** during the first two weeks of monotherapy (before the background regimen was optimized) [5].

- A **vicriviroc minimum concentration (Cmin) greater than 54 ng/mL** was associated with a significantly greater mean drop in HIV-1 RNA (1.35 log₁₀ copies/mL vs. 0.76 log₁₀ copies/mL) [5].
- This finding helped to inform the appropriate dosing for subsequent clinical trials.

Mechanism of Action: CCR5 Antagonism

Vicriviroc is a CCR5 receptor antagonist. The following diagram illustrates its mechanism of action at the cellular level.



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This mechanism inhibits the viral entry process specifically for CCR5-tropic (R5) HIV-1 strains.

Interpretation and Context for Developers

For drug development professionals, the results of ACTG 5211 highlight several critical considerations:

- **Efficacy in Treatment-Experienced Patients:** **Vicriviroc**, particularly at the 10 mg and 15 mg doses, demonstrated strong and durable antiviral activity in a difficult-to-treat population, especially when combined with other active drugs [1] [3].
- **Safety Signal:** The cluster of malignancies, while not definitively linked to **vicriviroc** in this small study, warranted caution and further investigation in larger trials [3].

- **The Tropism Imperative:** The trial provided a pivotal lesson for the entire drug class: the **success of a CCR5 antagonist is contingent on the precision of the diagnostic used to select patients.** Using a highly sensitive tropism assay is necessary to maximize efficacy and minimize virologic failure due to undetected CXCR4-using virus [4].

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